5-Methoxyquinoline-7-carboxylic acid
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Overview
Description
5-Methoxyquinoline-7-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives, including this compound, are recognized for their potential in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a methoxy group at the 5-position and a carboxylic acid group at the 7-position, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinoline-7-carboxylic acid typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often utilizes green and sustainable chemical processes. These methods may involve microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . Such approaches aim to minimize environmental impact while maintaining high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
5-Methoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-Methoxyquinoline-7-carboxylic acid, particularly in its role as an EZH2 inhibitor, involves the inhibition of histone methyltransferase activity. EZH2 is responsible for the methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can decrease the global levels of H3K27me3, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-4-carboxylic acid
- 5-Methoxyquinoline-2-carboxylic acid
- 8-Methoxyquinoline
Uniqueness
5-Methoxyquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Unlike other quinoline derivatives, its combination of a methoxy group at the 5-position and a carboxylic acid group at the 7-position makes it particularly effective as an EZH2 inhibitor .
Properties
IUPAC Name |
5-methoxyquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-7(11(13)14)5-9-8(10)3-2-4-12-9/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZHUVGOQONNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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